N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Description
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine dihydrochloride is a diamine derivative featuring a 3,5-dichlorophenylmethyl group and an ethyl substituent on the secondary amine, with a central ethane-1,2-diamine backbone. Its dihydrochloride salt form enhances water solubility, a common trait in pharmaceutical and coordination chemistry applications.
Properties
IUPAC Name |
N'-[(3,5-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c1-2-15(4-3-14)8-9-5-10(12)7-11(13)6-9;;/h5-7H,2-4,8,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSWKUIEGMYEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC(=C1)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride (CAS Number: 2378502-83-9) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 320.1 g/mol
- Structure : The compound contains a dichlorophenyl group attached to an ethylene diamine backbone, which is significant for its biological interactions.
Pharmacological Activity
Research indicates that N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride exhibits various biological activities:
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Antimicrobial Activity :
- Studies have shown that derivatives of compounds with similar structures display significant antimicrobial properties. For instance, naphthylimide derivatives exhibit potent inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar activity could be expected from the dichlorophenyl derivative .
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Mechanism of Action :
- The compound is believed to interact with bacterial DNA and inhibit replication processes. This is supported by findings that certain analogs form stable complexes with calf thymus DNA, leading to bacteriostatic effects .
- Additionally, the presence of the dichlorophenyl group may enhance lipophilicity, facilitating better membrane penetration and subsequent antimicrobial activity.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study 1 : A derivative of this compound demonstrated significant activity against Bacillus subtilis, with an MIC of 7.6 µM. This suggests a broad-spectrum antimicrobial potential .
- Study 2 : In a comparative analysis of various antibacterial agents, compounds structurally related to N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine were shown to outperform traditional antibiotics like chloramphenicol in terms of potency against resistant strains .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Key Molecular Parameters of Selected Diamines
*Inferred from dihydrochloride salt properties.
Key Observations :
Functional Implications :
- Bulky substituents (e.g., dichlorophenyl) in the target compound may hinder coordination in ligand applications compared to smaller methyl groups in N,N'-dimethylethane-1,2-diamine .
Hydrogen Bonding and Solid-State Behavior
- Target Compound : Likely forms intermolecular N–H⋯Cl and C–H⋯Cl hydrogen bonds due to the dihydrochloride salt and aromatic chlorides, analogous to 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, which exhibits N–H⋯O and C–H⋯O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
